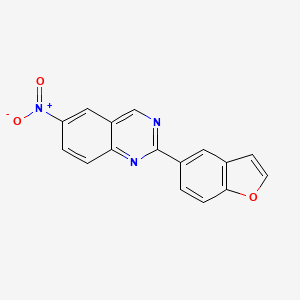
2-(1-Benzofuran-5-yl)-6-nitroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-5-yl)-6-nitroquinazoline is a heterocyclic compound that features both a benzofuran and a quinazoline moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . Quinazoline derivatives are also significant in medicinal chemistry due to their pharmacological activities. The combination of these two moieties in a single compound makes this compound a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-(1-Benzofuran-5-yl)-6-nitroquinazoline typically involves multi-step reactions. One common synthetic route includes the formation of the benzofuran ring followed by the construction of the quinazoline moiety. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The quinazoline moiety can be introduced through a series of condensation reactions involving appropriate starting materials and reagents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1-Benzofuran-5-yl)-6-nitroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-Benzofuran-5-yl)-6-nitroquinazoline has several scientific research applications:
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-5-yl)-6-nitroquinazoline involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, leading to various biological effects . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinazoline moiety can inhibit specific enzymes involved in cell proliferation, making the compound a potential anti-cancer agent .
Comparison with Similar Compounds
2-(1-Benzofuran-5-yl)-6-nitroquinazoline can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities, such as anti-tumor and antibacterial properties.
Quinazoline derivatives: These compounds share the quinazoline moiety and are known for their pharmacological activities, including enzyme inhibition and anti-cancer properties.
The uniqueness of this compound lies in the combination of both benzofuran and quinazoline moieties, which may result in synergistic effects and enhanced biological activities.
Properties
Molecular Formula |
C16H9N3O3 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-(1-benzofuran-5-yl)-6-nitroquinazoline |
InChI |
InChI=1S/C16H9N3O3/c20-19(21)13-2-3-14-12(8-13)9-17-16(18-14)11-1-4-15-10(7-11)5-6-22-15/h1-9H |
InChI Key |
YGBJFIFUCMMBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C3=NC=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















